molecular formula C19H21ClN2O2 B11561123 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide

Cat. No.: B11561123
M. Wt: 344.8 g/mol
InChI Key: YFPCHZVTJYVZIR-FYJGNVAPSA-N
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Description

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE is a chemical compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a methoxyphenyl group, and a pentanehydrazide moiety. Its unique configuration makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE typically involves the condensation of 4-[(2-chlorophenyl)methoxy]benzaldehyde with pentanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. Post-reaction, the product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide

Uniqueness

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]pentanamide

InChI

InChI=1S/C19H21ClN2O2/c1-2-3-8-19(23)22-21-13-15-9-11-17(12-10-15)24-14-16-6-4-5-7-18(16)20/h4-7,9-13H,2-3,8,14H2,1H3,(H,22,23)/b21-13+

InChI Key

YFPCHZVTJYVZIR-FYJGNVAPSA-N

Isomeric SMILES

CCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Canonical SMILES

CCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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